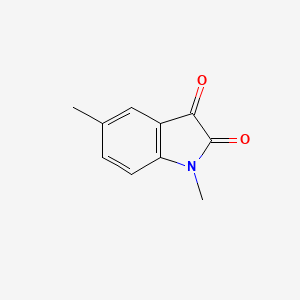
6-chloro-7-methyl-1H-indole-2-carboxylic Acid
Vue d'ensemble
Description
“6-chloro-7-methyl-1H-indole-2-carboxylic Acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Structure Analysis
The molecular formula of “6-chloro-7-methyl-1H-indole-2-carboxylic Acid” is C10H8ClNO2 . The structure includes a heterocyclic indole ring, a carboxylic acid group, and a chlorine atom .Physical And Chemical Properties Analysis
The molecular weight of “6-chloro-7-methyl-1H-indole-2-carboxylic Acid” is 209.63 . It appears as a solid .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including those related to 6-chloro-7-methyl-1H-indole-2-carboxylic Acid, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural modification of indole compounds can lead to significant antiviral agents, which is a promising area for further research and development.
Anticancer Applications
The indole core is prevalent in compounds with antiproliferative effects against various cancer cell lines. Derivatives of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid may be synthesized and tested for their efficacy in inhibiting the growth of cancer cells, such as cervical carcinoma and leukemia . This application is crucial due to the ongoing need for novel cancer therapies.
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory activities. The modification of the indole scaffold, as seen in 6-chloro-7-methyl-1H-indole-2-carboxylic Acid, can lead to the development of new anti-inflammatory drugs. These compounds can be designed to target specific inflammatory pathways, offering potential treatments for various inflammatory disorders .
Antimicrobial Effects
The indole structure is associated with antimicrobial activity. Research into the derivatives of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid could yield new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens . This is particularly important in the face of increasing antibiotic resistance.
Enzyme Inhibition
Indole derivatives can act as enzyme inhibitors, which is an essential function in drug development. For instance, compounds based on 6-chloro-7-methyl-1H-indole-2-carboxylic Acid could be used to inhibit enzymes involved in disease pathways, such as those related to diabetes or neurodegenerative diseases .
Agricultural Chemicals
Indole compounds, including derivatives of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid, can be utilized in agriculture as growth promoters or pesticides. The indole ring is a key component in natural plant hormones, and synthetic analogs can be developed to enhance crop yields or protect plants from pests .
Synthetic Alkaloid Precursors
Indole derivatives serve as precursors in the synthesis of alkaloids, which are compounds with various pharmacological effects. The structural complexity of 6-chloro-7-methyl-1H-indole-2-carboxylic Acid makes it a valuable starting point for the synthesis of complex alkaloids used in medicinal chemistry .
Hedgehog Pathway Inhibitors
Compounds derived from 6-chloro-7-methyl-1H-indole-2-carboxylic Acid have potential as inhibitors of the Hedgehog signaling pathway, which is implicated in the development of certain cancers. By targeting this pathway, researchers can develop new therapeutic agents for treating cancers that rely on Hedgehog pathway activation .
Safety And Hazards
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions in the research of “6-chloro-7-methyl-1H-indole-2-carboxylic Acid” and other indole derivatives may include the development of new synthesis methods and further exploration of their biological activities.
Propriétés
IUPAC Name |
6-chloro-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFWFJPRJVRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253453 | |
| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-methyl-1H-indole-2-carboxylic Acid | |
CAS RN |
383132-29-4 | |
| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383132-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)

![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)

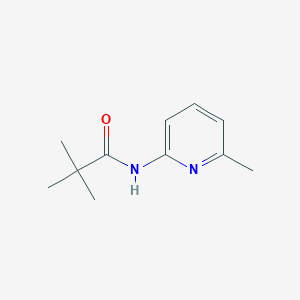
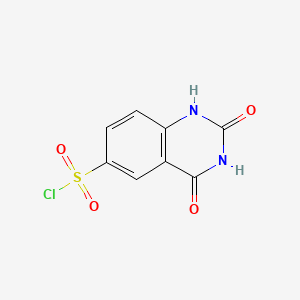

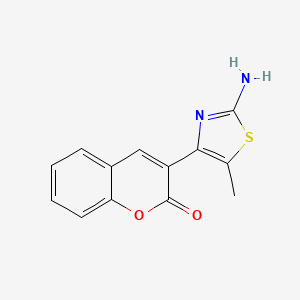
![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)
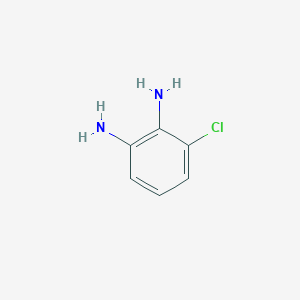
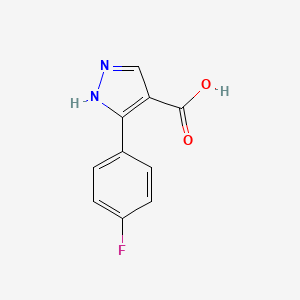
![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)
